Cas no 59860-58-1 (2,2,3,6-tetramethylcyclohexanone)

2,2,3,6-tetramethylcyclohexanone structure
59860-58-1 structure
Product Name:2,2,3,6-tetramethylcyclohexanone
CAS No:59860-58-1
MF:C10H18O
MW:154.249323368073
CID:1617328
PubChem ID:5130444
Update Time:2025-04-21

2,2,3,6-tetramethylcyclohexanone Chemical and Physical Properties

Names and Identifiers

    • 2,2,3,6-tetramethylcyclohexanone
    • SureCN941508
    • 2,2,4,6-tetramethyl-1,2-dihyroquinoline
    • 1.1.2.5-tetramethyl-cyclohexanone-(6)
    • STOCK1S-01671
    • 2,5,6,6-Tetramethyl-cyclohexanon
    • 1.1.2.5-Tetramethyl-cyclohexanon-(6)
    • NSC161577
    • 2,2,4,6-tetramethyl-1,2-dihydroquinoline
    • 2,2,4,6-Tetramethyl-1,2-dihydro-chinolin
    • CTK0I0974
    • AC1L6L5P
    • AC1Q1IHO
    • 2,2,3,6-tetramethyl-1,2-dihydroquinoline
    • 1,2-Dihydro-2,2,4,6-tetramethylquinoline
    • 2,2,3,6-tetramethyl-cyclohexanone
    • 2,2,4,6-tetramethyl-1,2-dihydro-quinoline
    • 2,2,4,6-tetramethyl-1,2-dihydroquionoline
    • 2,2,3,6-Tetramethyl-1-cyclohexanone
    • 2,2,3,6-Tetramethyl-cyclohexanon
    • MLS000054501
    • SureCN941508; 2,2,4,6-tetramethyl-1,2-dihyroquinoline; 1.1.2.5-tetramethyl-cyclohexanone-(6); STOCK1S-01671; 2,5,6,6-Tetramethyl-cyclohexanon; 1.1.2.5-Tetramethyl-cyclohexanon-(6); NSC161577; 2,2,4,6-tetramethyl-1,2-dihydroquinoline; 2,2,4,6-Tetramethyl-1,2-dihydro-chinolin; CTK0I0974; AC1L6L5P; AC1Q1IHO; 2,2,3,6-tetramethyl-1,2-dihydroquinoline; 1,2-Dihydro-2,2,4,6-tetramethylquinoline; 2,2,3,6-tetramethyl-cyclohexanone; 2,2,4,6-tetram
    • SCHEMBL2391235
    • GVDYGYUYWPAHKB-UHFFFAOYSA-N
    • 59860-58-1
    • DTXSID301302454
    • AKOS024340942
    • Inchi: 1S/C10H18O/c1-7-5-6-8(2)10(3,4)9(7)11/h7-8H,5-6H2,1-4H3
    • InChI Key: GVDYGYUYWPAHKB-UHFFFAOYSA-N
    • SMILES: O=C1C(C)CCC(C)C1(C)C

Computed Properties

  • Exact Mass: 154.13584
  • Monoisotopic Mass: 154.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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